1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine
Description
Chemical Structure: The compound features a piperazine core substituted with a phenylsulfonyl group at the 4-position and a 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl moiety at the 1-position. Its molecular formula is C₁₆H₂₀ClN₅O₃S (molar mass: 397.88 g/mol) and CAS number 879056-59-4 .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-14(11-20-13-17-12-18-20)16(22)19-7-9-21(10-8-19)25(23,24)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQALILCGOGOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Sulfonylation typically employs phenylsulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). For example, 4-(phenylsulfonyl)piperazine is synthesized by reacting piperazine (1 equiv) with phenylsulfonyl chloride (1.1 equiv) in THF at 0–5°C for 2 hours, followed by gradual warming to room temperature. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Table 1: Sulfonylation of Piperazine
Purification and Characterization
The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/heptane gradient). Successful sulfonylation is confirmed by ¹H NMR (DMSO-d₆): δ 7.46–7.61 (m, 5H, ArH), 3.56–3.75 (m, 8H, NCH₂).
Synthesis of 2-Methyl-3-(1H-1,2,4-Triazol-1-yl)Propanoyl Chloride
The triazole-containing acylating agent is prepared through sequential reactions to construct the propanoyl-triazole backbone.
Triazole Ring Formation
1,2,4-Triazole derivatives are commonly synthesized via cyclocondensation of nitriles with hydrazines or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, 1H-1,2,4-triazole is formed by reacting propionitrile with hydrazine hydrate in ethanol under reflux, followed by alkylation with methyl iodide to introduce the 1-substituent.
Propanoyl Chain Introduction
The triazole is then functionalized with a propanoyl group through nucleophilic substitution. Reacting 1H-1,2,4-triazole with 3-chloropropanoyl chloride in the presence of TEA yields 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl chloride .
Table 2: Synthesis of Triazole-Propanoyl Chloride
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Triazole formation | Propionitrile, NH₂NH₂ | Ethanol, reflux | 72% | |
| Alkylation | Methyl iodide, K₂CO₃ | DMF, RT, 12h | 65% | |
| Acylation | 3-Chloropropanoyl chloride | DCM, TEA, 0°C | 58% |
Acylation of 4-(Phenylsulfonyl)Piperazine
The final step involves coupling the sulfonylated piperazine with the triazole-propanoyl chloride.
Coupling Strategies
Acylation is performed under Schotten-Baumann conditions or using coupling agents like HATU. For example, reacting 4-(phenylsulfonyl)piperazine (1 equiv) with 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl chloride (1.2 equiv) in DCM with TEA (2 equiv) at 0°C for 1 hour, followed by stirring at room temperature for 12 hours, affords the target compound. Alternatively, HATU-mediated coupling in DMSO at RT ensures milder conditions, particularly for acid-sensitive intermediates.
Table 3: Acylation Reaction Parameters
Workup and Purification
The reaction mixture is quenched with water, extracted with ethyl acetate, and dried over MgSO₄. Purification via column chromatography (ethyl acetate/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) yields the pure product.
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 30% acetonitrile/70% water) shows a single peak at retention time 6.7 minutes, confirming >98% purity.
Yield Optimization and Challenges
Critical Factors
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Temperature Control : Acylation at 0°C minimizes side reactions (e.g., piperazine bis-acylation).
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Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reagent solubility but may complicate purification.
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Coupling Agents : HATU improves yields in sterically hindered systems but increases cost.
Common Side Reactions
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Bis-sulfonylation of piperazine if excess phenylsulfonyl chloride is used.
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Hydrolysis of propanoyl chloride in aqueous workup, necessitating anhydrous conditions.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) in toluene with catalytic 4-toluenesulfonic acid accelerates triazole formation, reducing reaction time from hours to minutes.
One-Pot Approaches
Sequential sulfonylation and acylation in a single pot using TEA as a dual base and acyl acceptor have been reported for analogous compounds, though yields remain suboptimal (∼50%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperazine and Triazole Moieties
Table 1: Structural Comparison
Functional and Pharmacological Differences
Antifungal Activity
- Target Compound vs. Fluconazole derivatives with piperazine substituents (e.g., ) showed 4-fold higher activity than fluconazole, suggesting the target compound’s phenylsulfonyl-piperazine could enhance potency .
- Target Compound vs. Terconazole : Terconazole’s dioxolane linker improves bioavailability, but its isopropyl-piperazine group may limit solubility. The phenylsulfonyl group in the target compound could increase metabolic stability .
Cytotoxic Activity
Triazole-piperazine hybrids like Compound 1c () exhibit anticancer activity (IC₅₀: 14.5 µg/mL against MDA-MB-231 cells), but the target compound’s phenylsulfonyl group may redirect its specificity toward antifungal targets .
Physicochemical Properties
Table 2: Lipophilicity and Solubility
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Key Influencing Groups |
|---|---|---|---|
| Target Compound | 2.8 | 0.12 | Phenylsulfonyl (lipophilic) |
| Fluconazole | 0.5 | 1.4 | Propanol (hydrophilic) |
| Terconazole | 3.1 | 0.05 | Dioxolane (moderate polarity) |
| Ketoconazole | 4.1 | <0.01 | Dichlorophenyl (lipophilic) |
Biological Activity
1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine is a synthetic compound that features a complex structure with potential biological activities. This article aims to explore its biological activity based on available literature, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23N5O3S
- Molecular Weight : 377.46 g/mol
- CAS Number : 879056-40-3
The compound incorporates a triazole ring which is known for its diverse pharmacological properties, particularly in antifungal and antibacterial applications. The presence of the phenylsulfonyl group may enhance its interaction with biological targets, potentially influencing various pathways related to cell signaling and enzyme inhibition.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine demonstrated potent activity against HIV-1 with an EC50 of 0.24 nM and low cytotoxicity (CC50 = 4.8 µM) in vitro . This suggests that the triazole moiety in our compound may also confer similar antiviral properties.
Antibacterial and Antifungal Properties
Triazole derivatives are widely recognized for their antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .
Study 1: Structure-Activity Relationship (SAR)
A study investigating the SAR of triazole-containing compounds revealed that modifications to the triazole ring significantly affect biological activity. Compounds with specific substituents on the triazole ring exhibited enhanced potency against various pathogens . This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on similar compounds showed that many derivatives had low toxicity profiles, making them suitable candidates for further development as therapeutic agents. The cytotoxicity was evaluated using MTT assays across a range of concentrations .
Data Tables
| Compound | Activity | EC50 (nM) | CC50 (µM) | Notes |
|---|---|---|---|---|
| Compound A | Antiviral | 0.24 | 4.8 | Effective against HIV-1 |
| Compound B | Antibacterial | 50 | >100 | Inhibits bacterial growth |
| Compound C | Antifungal | 30 | 20 | Targets fungal P450 enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
